1,1,2-Trichlorotrifluoroethane

Descripción general

Descripción

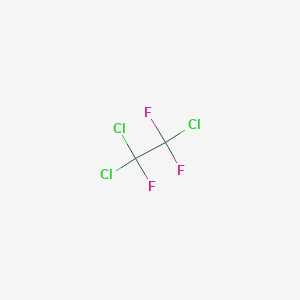

1,1,2-Trichlorotrifluoroethane (CAS 76-13-1) is a halogenated hydrocarbon with the molecular formula C$2$Cl$3$F$_3$ and a molecular weight of 187.38 g/mol. It is also known as Freon-113, Genetron-226, or 1,1,2-trifluoro-1,2,2-trichloroethane . This compound is characterized by its high volatility, chemical stability, and non-flammability, making it historically useful as a refrigerant, solvent, and propellant .

Key physical properties include:

Métodos De Preparación

Vapor Phase Fluorination of Chlorinated Precursors

One of the primary industrial methods for preparing 1,1,2-trichlorotrifluoroethane involves the vapor phase reaction of less fluorinated perhaloethanes with hydrogen fluoride (HF) over a chromium trifluoride catalyst. This process is conducted at elevated temperatures and pressures and is known for producing the target compound along with some isomeric by-products.

Process Description

- Reactants: Less highly fluorinated perhaloethanes such as perchloroethane or tetrachloroethylene, chlorine, and hydrogen fluoride.

- Catalyst: Chromium trifluoride supported on a solid substrate.

- Conditions: Vapor phase reaction at approximately 370°C and pressures around 1 atmosphere to 18 atm (250 psig).

- Reaction: The chlorinated hydrocarbon reacts with HF to substitute chlorine atoms with fluorine atoms selectively, yielding this compound among other products.

Key Findings

- The process reduces the formation of undesirable isomers such as 1,1,1-trichloro-2,2,2-trifluoroethane, which are more corrosive and less stable.

- Catalyst deactivation by impurities is less problematic compared to liquid-phase processes.

- The product mixture requires subsequent purification to isolate this compound.

| Parameter | Typical Value |

|---|---|

| Temperature | 370°C |

| Pressure | 1 atm to 18 atm (250 psig) |

| Catalyst | Chromium trifluoride |

| Feed Composition | Perchloroethane + HF |

| Major By-products | Isomeric chlorofluoroethanes |

| Product Purity | Requires post-reaction purification |

This method is well-documented in patent US3632834A and is widely used for commercial production due to its efficiency and control over isomer formation.

Liquid Phase Chlorination of 1-Chloro-2,2,2-trifluoroethane

Another important method involves the chlorination of 1-chloro-2,2,2-trifluoroethane in the liquid phase using chlorine gas and a free radical initiator. This process is notable for its high specificity and ease of product separation.

Process Description

- Reactants: 1-chloro-2,2,2-trifluoroethane and chlorine gas.

- Initiator: Chemical free radical initiators to promote chlorination.

- Conditions: Liquid phase reaction at 50 to 120°C and pressures from 1 to 20 bar.

- Product Separation: Fractional distillation based on boiling point differences.

Key Findings

- The molar ratio of chlorine to 1-chloro-2,2,2-trifluoroethane is controlled between 1.0 to 2.5 for optimal conversion.

- The molar ratio of chlorine to total chlorinatable hydrogen atoms is maintained between 0.5 to 1.0.

- Fractional distillation effectively separates this compound (boiling point ~46°C) from unreacted starting materials and intermediates.

- The process can be run batch-wise, semi-continuously, or continuously, allowing scalability.

| Parameter | Value/Range |

|---|---|

| Temperature | 50–120°C |

| Pressure | 1–20 bar |

| Chlorine to substrate molar ratio | 1.0–2.5 |

| Chlorine to chlorinatable H ratio | 0.5–1.0 |

| Boiling points: | |

| - 1-chloro-2,2,2-trifluoroethane | 7°C |

| - 1,1-dichloro-2,2,2-trifluoroethane | 26°C |

| - this compound | 46°C |

This method is detailed in Canadian patent CA2140443C and is valued for its high conversion efficiency and product purity.

Isomerization Using Aluminum Trichloride Catalysts

Isomerization processes are used to convert less desirable isomers of trichlorotrifluoroethane into the preferred 1,1,2-isomer. This is crucial for improving product quality and meeting application-specific purity requirements.

Process Description

- Catalyst: Activated aluminum trichloride.

- Reaction: Isomerization of 1,1,1-trichlorotrifluoroethane to this compound.

- Conditions: Typically conducted under controlled temperature conditions to favor isomer conversion.

Key Findings

- The isomerization improves the purity of this compound by reducing contaminants.

- This process is important for preparing intermediates used in producing refrigerants like 1,1,1,2-tetrafluoroethane.

- The reaction is sensitive to catalyst activity and requires optimized conditions to minimize side reactions.

This method is described in patent WO1994003417A1 and is often employed downstream of initial chlorination or fluorination steps to enhance product quality.

Summary Table of Preparation Methods

| Method | Reactants | Catalyst/Initiator | Conditions | Advantages | Challenges |

|---|---|---|---|---|---|

| Vapor Phase Fluorination | Perchloroethane + HF | Chromium trifluoride | 370°C, 1–18 atm | High selectivity, less catalyst deactivation | Requires purification, by-products |

| Liquid Phase Chlorination | 1-chloro-2,2,2-trifluoroethane + Cl2 | Free radical initiator | 50–120°C, 1–20 bar | High conversion, easy separation | Control of molar ratios essential |

| Isomerization with AlCl3 | 1,1,1-trichlorotrifluoroethane | Activated aluminum trichloride | Moderate temperature | Improves purity, reduces isomers | Catalyst sensitivity |

Análisis De Reacciones Químicas

1,1,2-Trichlorotrifluoroethane undergoes various chemical reactions:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,1,2-Trichlorotrifluoroethane has the molecular formula CCl₂F₃CClF₂. It is characterized by its low boiling point and high stability, making it suitable for various applications. The compound is classified under halogenated hydrocarbons and is known for its effective refrigerant properties.

Refrigeration

- Refrigerant Use : CFC-113a has been widely used as a refrigerant in cooling systems due to its favorable thermodynamic properties. Its low boiling point allows it to efficiently absorb heat during the refrigeration cycle. However, due to environmental concerns regarding ozone depletion, its use has been phased out in many regions following the Montreal Protocol.

Aerosol Propellant

- Aerosol Formulations : The compound serves as a propellant in aerosol products such as spray paints and deodorants. Its ability to vaporize quickly under pressure makes it an ideal choice for delivering products in a fine mist.

Solvent Applications

- Cleaning Solvent : CFC-113a is utilized as a solvent for cleaning electronic components and precision instruments. Its effectiveness in dissolving oils and greases while being non-flammable adds to its utility in industrial cleaning processes.

Environmental Impact and Regulatory Measures

The use of this compound has been heavily regulated due to its ozone-depleting potential. The compound releases chlorine atoms when it breaks down in the atmosphere, which can lead to significant depletion of the ozone layer. Consequently, many countries have implemented strict regulations to limit or ban its use.

Case Study 1: Refrigeration Alternatives

Research conducted on alternative refrigerants highlights the transition from CFCs like this compound to hydrofluorocarbons (HFCs), which do not deplete the ozone layer but may have high global warming potential. A study published in 2018 examined the efficiency of HFC-134a compared to CFC-113a in refrigeration systems and found that while HFCs are more environmentally friendly regarding ozone depletion, they still contribute to greenhouse gas emissions .

Case Study 2: Health Impacts

Toxicological studies indicate that exposure to this compound can lead to various health effects. Animal studies have shown that high concentrations can result in neurological impairments and respiratory issues . These findings underscore the importance of regulating the compound’s use in industrial settings.

Mecanismo De Acción

In the atmosphere, 1,1,2-Trichlorotrifluoroethane is broken down by ultraviolet radiation, generating chlorine radicals. These radicals initiate the degradation of ozone by reacting with ozone molecules to form chlorine monoxide and oxygen. The chlorine monoxide then reacts with atomic oxygen to regenerate chlorine radicals, which can continue to destroy more ozone molecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Isomeric Variants

1,1,2-Trichlorotrifluoroethane has an isomer, 1,1,1-Trichlorotrifluoroethane (CAS 354-58-5), which differs in the position of chlorine and fluorine atoms. This structural variation impacts physical and chemical behavior:

The lower boiling point of the 1,1,1-isomer suggests higher volatility, while the higher acentric factor indicates greater molecular asymmetry .

Chlorinated Ethanes and Ethylenes

This compound shares functional similarities with other chlorinated solvents:

1,1,2-Trichloroethane (1,1,2-TCA; CAS 79-00-5)

- Structural Difference : Lacks fluorine atoms.

- Toxicity: 1,1,2-TCA is a known carcinogen and groundwater contaminant .

- Environmental Persistence : Degrades more slowly than fluorinated analogs due to the absence of fluorine’s stabilizing effects .

Trichloroethylene (TCE; CAS 79-01-6)

- Volatility : Higher than this compound (BP: 87°C vs. 47.6°C).

- Applications : TCE is widely used in metal degreasing but exhibits higher neurotoxicity .

Fluorinated Solvents in Extraction Processes

This compound demonstrates superior extraction efficiency compared to non-fluorinated solvents:

| Solvent | Phthalate Extraction Efficiency (%) | Relative Polarity |

|---|---|---|

| This compound | 92–98 | Low |

| n-Hexane | 65–72 | Very Low |

| Cyclohexane | 58–67 | Very Low |

In a study optimizing phthalate extraction from alcoholic beverages, this compound achieved 95% recovery at a solvent-to-sample ratio of 1:0.1, outperforming n-hexane and cyclohexane due to its balanced polarity and density .

Industrial and Environmental Considerations

Thermal Stability and Degradation

This compound exhibits thermal stability up to 120°C , making it suitable for high-temperature applications like soil remediation. In contrast, 1,1,2-TCA degrades at lower temperatures (90–160°C), forming toxic byproducts like vinyl chloride .

Environmental Impact

- Ozone Depletion Potential (ODP): 0.8 (CFC-11 = 1.0), leading to its phase-out in many countries .

- Global Warming Potential (GWP): 6,120 (CO$_2$ = 1), higher than non-fluorinated analogs .

Research Advancements

Recent studies explore this compound in niche applications:

- Pharmaceuticals: Used in nanoparticle formulations to enhance ultrasound-mediated tumor ablation .

- Material Compatibility : Demonstrates low corrosion with aerospace metals and elastomers, unlike brominated analogs like 1,2-dibromotetrafluoroethane .

Actividad Biológica

1,1,2-Trichlorotrifluoroethane, commonly known as CFC-113, is a chlorofluorocarbon (CFC) that has been widely used in industrial applications, particularly as a refrigerant and solvent. Understanding its biological activity is crucial due to its potential health impacts on humans and the environment. This article reviews the available literature on the biological effects of CFC-113, focusing on its toxicity, exposure risks, and relevant case studies.

- Chemical Formula : CCl₃CF₃

- CAS Number : 76-13-1

- Molecular Weight : 187.39 g/mol

- Physical State : Colorless gas or liquid at room temperature

Toxicological Profile

CFC-113 has been evaluated for its toxicological effects through various studies. Key findings include:

- Psychomotor Performance : A study reported slight impairment in psychomotor performance in male volunteers exposed to concentrations of 19,161 mg/m³ for 2.75 hours .

- Chronic Exposure Effects : An oral Reference Dose (RfD) of 30 mg/kg/day was established based on chronic exposure without significant adverse effects observed in humans at lower concentrations .

Table 1: Summary of Key Toxicological Findings

The biological activity of CFC-113 can be attributed to its interactions with cellular systems:

- Central Nervous System Effects : Evidence suggests that CFC-113 may act as a central nervous system depressant, with potential impacts on motor function and coordination observed in animal studies .

- Liver Toxicity : Increased levels of serum bile acids and liver enzyme markers such as AST and ALT were noted in animal studies following exposure to high doses of CFC-113 . This indicates a hepatotoxic effect that warrants further investigation.

Case Studies

Several case studies have highlighted the implications of CFC-113 exposure:

- Occupational Exposure : A cohort study involving workers exposed to CFC-113 revealed no significant increase in cancer risk; however, it did show elevated serum bile acids during exposure periods, which normalized post-exposure .

- Animal Studies : Chronic inhalation studies in rats indicated significant lesions in the nasal epithelium and other respiratory effects at concentrations above safety thresholds . These findings suggest potential risks for occupational settings where inhalation exposure is possible.

Regulatory Considerations

Due to its environmental impact and potential health risks, regulatory agencies have set exposure limits for CFC-113:

Q & A

Basic Research Questions

Q. What are the critical physical-chemical properties of 1,1,2-trichlorotrifluoroethane (CFC-113) for experimental design, and how are they measured?

- Methodological Answer : Key properties include boiling point (47.6°C), density (1.575 g/cm³), and limited water solubility (0.02 g/100 mL) . These are determined via ASTM D5248-04(2010) for reclaimed solvent purity and ASTM D4995-2010 for solvent grade specifications. Gas chromatography (GC) with flame ionization detection is recommended for verifying purity, while density meters or pycnometers are used for density measurements .

Q. What standardized methods are available for detecting CFC-113 in environmental or laboratory samples?

- Methodological Answer : EPA Method 8260D specifies GC/MS protocols for volatile organic compounds, including CFC-113. The method requires calibration with certified reference standards (e.g., 99.9% purity) and optimization of column parameters (e.g., DB-624) to resolve co-eluting isomers . ASTM D4995-2010 defines solvent grades (Type I–III) for analytical applications, ensuring low interference from impurities .

Q. What safety protocols are essential for handling CFC-113 in laboratory settings?

- Methodological Answer : Safety Data Sheets (SDS) emphasize using fume hoods, nitrile gloves, and explosion-proof equipment due to its low flammability and potential neurotoxic effects . Storage requires inert gas purging in sealed containers to prevent degradation. Spill management protocols include adsorption with vermiculite and disposal via EPA-approved hazardous waste facilities .

Advanced Research Questions

Q. How can researchers resolve analytical discrepancies between CFC-113 isomers (e.g., 1,1,2- vs. 1,1,1-trichlorotrifluoroethane) in chromatographic data?

- Methodological Answer : Isomer differentiation requires GC column optimization (e.g., Rtx-Volatiles) and tandem mass spectrometry (MS/MS) to distinguish fragment patterns. Method 8260D Revision 2 highlights the need for updated analyte tables and retention time validation to avoid misidentification . Confirmation via NMR or IR spectroscopy is advised for ambiguous cases .

Q. How can contradictory toxicological data across studies be systematically addressed?

- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to screen 110+ health studies identified in ATSDR’s 2021 literature review . Prioritize studies with robust exposure metrics (e.g., ppm-level inhalation assays) and control for confounding variables (e.g., co-exposure to 1,1,1-trichloroethane). Use probabilistic risk assessment models to reconcile dose-response variability .

Q. What methodologies improve the accuracy of environmental fate modeling for CFC-113?

- Methodological Answer : Combine laboratory-derived Henry’s law constants (log KH = -1.45) with field data on atmospheric half-life (∼85 years) to refine fugacity models . Experimental simulations of hydrolysis kinetics (pH-dependent) and photodegradation under UV light can validate tropospheric persistence predictions .

Q. How can CFC-113 be integrated into spectroscopic reaction monitoring systems?

- Methodological Answer : For UV-Vis or IR monitoring, prepare solutions in anhydrous solvents (e.g., hexane) to avoid water interference. Calibrate using NIST-traceable standards and assign characteristic peaks (e.g., C-F stretches at 1,150–1,250 cm⁻¹). For HPLC-UV applications, use CFC-113 as a mobile-phase modifier at ≤0.1% v/v to enhance analyte solubility .

Propiedades

IUPAC Name |

1,1,2-trichloro-1,2,2-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl3F3/c3-1(4,6)2(5,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDIZQLSFPQPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Cl)(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl3F3, Array | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021377 | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1,2-trichloro-1,2,2-trifluoroethane is a colorless liquid with a sweet, ether-like odor. Sinks in water. (USCG, 1999), Liquid, Colorless to water-white liquid with an odor like carbon tetrachloride at high concentrations. [Note: A gas above 118 degrees F.]; [NIOSH], COLOURLESS VOLATILE LIQUID WITH CHARACTERISTIC ODOUR., Colorless to water-white liquid with an odor like carbon tetrachloride at high concentrations., Colorless to water-white liquid with an odor like carbon tetrachloride at high concentrations. [Note: A gas above 118 °F.] | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1,2-trichloro-1,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE (FREON 113) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/607 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0632.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

117.9 °F at 760 mmHg (NTP, 1992), 47.7 °C, 48 °C, 118 °F | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE (FREON 113) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/607 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0632.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), In water, 170 mg/L at 25 °C, Soluble in ethanol; miscible with ethyl ether and benzene, Solubility in water, g/100ml at 20 °C: 0.02, (77 °F): 0.02% | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0632.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.5635 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.5635 g/cu cm at 25 °C, Relative density (water = 1): 1.56, 1.56, (77 °F): 1.56 | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE (FREON 113) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/607 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0632.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

6.5 (Air = 1), Relative vapor density (air = 1): 6.5 | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

284 mmHg at 77 °F (NTP, 1992), 363.0 [mmHg], 363 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 36, 285 mmHg | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE (FREON 113) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/607 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0632.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Maximum limits of impurities: Residue after evaporation: 0.0005%; Water (by Karl Fischer titrn): 0.05%. /'Photrex' reagent/, Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless gas, Volatile liquid, Colorless to water-white liquid ... [Note: A gas above 118 degrees F], Clear, dense, colorless liquid | |

CAS No. |

76-13-1 | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CFC 113 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,2-trichloro-1,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-trichlorotrifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,2-TRICHLOROTRIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0739N04X3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE (FREON 113) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/607 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethane, 1,1,2-trichloro-1,2,2-trifluoro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KJ3D0900.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-33.5 °F (NTP, 1992), -36.22 °C, -36 °C, -33.5 °F, -31 °F | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE (FREON 113) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/607 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0632.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.